
(R)-Sulindac
Descripción general
Descripción
(R)-Sulindac is a chiral epimer of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, which contains a methyl sulfoxide moiety with a stereogenic sulfur atom . As a prodrug, sulindac requires metabolic activation via reduction to its sulfide form (sulindac sulfide), the pharmacologically active metabolite responsible for cyclooxygenase (COX) inhibition and anti-inflammatory effects . However, this compound has garnered significant interest for its anticancer properties, particularly its ability to sensitize cancer cells to oxidative stress while protecting normal cells . This dual effect involves mitochondrial dysfunction, reactive oxygen species (ROS) overproduction, and apoptosis in cancer cells, independent of COX inhibition . This compound is metabolized via oxidation to sulindac sulfone and reduction to sulindac sulfide, with distinct enzymatic pathways differentiating it from its (S)-epimer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Sulindac typically involves the resolution of racemic Sulindac or the use of chiral catalysts to selectively produce the ®-enantiomer. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts that favor the formation of the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-Sulindac often involves large-scale resolution techniques or the use of enantioselective synthesis methods. These processes are optimized for high yield and purity, ensuring that the ®-enantiomer is produced efficiently and cost-effectively.
Análisis De Reacciones Químicas
Metabolic Redox Reactions
(R)-Sulindac undergoes stereospecific enzymatic and non-enzymatic transformations critical to its pharmacological activity:
-
Reduction mechanism : The MsrB-like enzyme selectively reduces the sulfoxide group of this compound to the sulfide form, bypassing the S-epimer’s reliance on MsrA .
-
Oxidative metabolism : Cytochrome P450 isoforms preferentially oxidize this compound to its sulfone derivative, enhancing prodrug activation in cancer cells .
Synthetic Modifications
This compound serves as a scaffold for targeted derivatization to optimize physicochemical properties:
Esterification
-
Product : Methyl ester this compound (1a)
-
Conditions : 4 hours at 50°C → 95% yield after silica chromatography .
Sulfoximine Formation
-
Product : Sulfoximine derivative (1b)
-
Conditions : 30-minute reaction → purified via chromatography (ethyl acetate/methanol).
Hydrazide Conjugation
-
Product : N’-benzylidene acetohydrazides (1–25)
-
Conditions : 3-hour reflux in ethanol → recrystallized for purity .
Stereochemical Stability
This compound’s configuration remains intact under physiological conditions but racemizes under strong acidic/basic environments. Key stability data:
Parameter | Condition | Outcome |
---|---|---|
pH stability | pH < 2 or pH > 10 | Partial racemization observed |
Thermal stability | 50°C, 24 hours | No configurational change |
Catalytic Behavior in Redox Systems
This compound modulates enzymatic activity:
-
P450 induction : Enhances CYP2C9/3A4 expression, accelerating its own oxidation .
-
Antioxidant synergy : Para-dimethylaminophenyl derivatives exhibit radical scavenging (IC₅₀ = 8.2 μM) via resonance stabilization .
Analytical Characterization
Critical spectroscopic data for this compound derivatives:
Aplicaciones Científicas De Investigación
Cancer Chemoprevention
(R)-Sulindac has been extensively studied for its chemopreventive effects, particularly in colorectal cancer. Its mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, which is crucial in the development of colorectal tumors.
Key Findings:
- Colorectal Polyps Reduction : Clinical trials have shown that this compound significantly reduces the number and size of colorectal polyps in patients with familial adenomatous polyposis (FAP). A study reported a 69% reduction in polyp burden when combined with erlotinib, highlighting its effectiveness as a chemopreventive agent .
- Mechanism of Action : this compound inhibits β-catenin accumulation and TCF-mediated transcription, thereby suppressing tumorigenic pathways in colorectal cancer cell lines .
Case Studies:
- A randomized controlled trial involving 82 patients demonstrated that treatment with this compound led to a median decrease of 27 polyps compared to a 2-polyp decrease in the placebo group .
Immunotherapy Enhancement
Recent studies have explored the potential of this compound as an adjunct to immunotherapy, particularly in triple-negative breast cancer (TNBC).
Key Findings:
- Anti-Tumor Activity : The active metabolite sulindac sulfide has shown significant anti-tumor activity in TNBC models. It inhibits Notch1 cleavage without affecting T-cell function, making it a promising candidate for combination therapy with immune checkpoint inhibitors .
Research Insights:
- In vivo studies demonstrated that sulindac sulfide could enhance the efficacy of PD-1 blockade therapy, indicating its potential to improve outcomes in immunotherapy settings .
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective properties, particularly through mechanisms involving autophagy and apoptosis.
Key Findings:
- GABAergic Neuron Protection : Studies have shown that this compound induces autophagic apoptosis in GABAergic neurons by binding to RXRα, suggesting a potential therapeutic role in neurodegenerative diseases .
Mechanistic Insights:
- The compound has been observed to cause mitochondrial dysfunction and autophagic cell death in neuronal cells, indicating its dual role as a pro-apoptotic agent while also promoting autophagy .
Analgesic and Anti-inflammatory Applications
This compound continues to be used for its traditional applications in managing pain and inflammation associated with various musculoskeletal disorders.
Clinical Use Cases:
- Commonly prescribed for conditions like osteoarthritis, rheumatoid arthritis, and acute gouty arthritis, this compound has demonstrated effective analgesic properties at dosages ranging from 100-400 mg daily .
Summary Table of Applications
Mecanismo De Acción
®-Sulindac exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, ®-Sulindac reduces the production of inflammatory mediators, thereby alleviating pain and inflammation. Additionally, ®-Sulindac has been shown to modulate other molecular targets and pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
(R)-Sulindac vs. (S)-Sulindac
Although (R)- and (S)-Sulindac exhibit similar biological activities in cancer and normal cells , key metabolic differences exist:
- P450 Enzyme Induction : (S)-Sulindac induces higher cytochrome P450 activity, enhancing oxidation of both epimers. However, this compound is oxidized faster regardless of the inducing epimer .
- Reductase Specificity : (S)-Sulindac reduction is mediated by methionine sulfoxide reductase A (MsrA), whereas this compound reduction involves an MsrB-like enzyme, indicating divergent reductive pathways .
- Protection vs. Killing: Both epimers protect normal lung cells from oxidative stress and enhance lung cancer cell death under oxidative conditions, suggesting shared mechanisms in apoptosis induction .
Table 1: Key Differences Between (R)- and (S)-Sulindac
Parameter | This compound | (S)-Sulindac |
---|---|---|
Oxidation Rate | Faster | Slower |
Reductase Enzyme | MsrB-like activity | MsrA |
P450 Induction Capacity | Moderate | High |
This compound vs. Sulindac Sulfide and Sulindac Sulfone
- Sulindac Sulfide : The active COX inhibitor derived from sulindac reduction. Unlike this compound, its anticancer effects are partially COX-dependent, though apoptosis induction remains COX-independent in some contexts .
- This compound’s sulfone metabolite shares this VDAC-targeting mechanism, suggesting overlapping pathways in cancer cell death .
Table 2: Comparison of Sulindac Metabolites
This compound vs. Other Chemopreventive Agents
- S-Allylmercaptocysteine (SAMC) : A garlic derivative, SAMC inhibits colon cancer cell growth via G2-M arrest and apoptosis, contrasting with this compound’s G1 arrest. Combination with sulindac sulfide enhances efficacy .
- Curcumin and Butyrate : Both induce apoptosis but via distinct pathways. Butyrate alters histone acetylation, while this compound targets ROS and mitochondrial function. Gene expression profiles differ significantly despite shared G1 arrest .
- Traditional NSAIDs (e.g., Ibuprofen, Aspirin) : Unlike this compound, these agents lack selective cancer cell toxicity and rely on COX inhibition for anti-inflammatory effects. This compound’s apoptosis induction is COX-independent, reducing gastrointestinal toxicity risks .
Table 3: Mechanistic Comparison with Other Agents
Synergistic Combinations
- With Oxidizing Agents (e.g., TBHP) : this compound synergizes with oxidizing agents to selectively kill cancer cells via ROS overload, a mechanism shared with arsenic trioxide and bortezomib combinations .
- With SAMC : Co-administration enhances growth inhibition and apoptosis in colon cancer cells, suggesting complementary pathways .
Actividad Biológica
(R)-Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its potential anticancer activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and relevant research findings.
Overview of Sulindac
Sulindac exists as a racemic mixture of two epimers: this compound and (S)-sulindac. The biological activities of these epimers can differ significantly due to their distinct metabolic pathways and interactions with biological targets. While both forms exhibit anti-inflammatory effects, recent studies have highlighted the unique properties of this compound in cancer therapy and cellular protection against oxidative stress.
1. Inhibition of Cyclooxygenases (COX)
Sulindac exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. The IC50 values for this compound against COX-1 and COX-2 are approximately 115 nM and 140 nM, respectively . This inhibition reduces the synthesis of prostaglandins, mediators of inflammation and pain.
2. Induction of Apoptosis in Cancer Cells
This compound has been shown to sensitize cancer cells to oxidative stress, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis. Studies indicate that this compound can selectively induce apoptosis in lung cancer cells while protecting normal lung cells from oxidative damage . This selective action is attributed to its ability to modulate mitochondrial function and enhance the activity of methionine sulfoxide reductase enzymes, which play a role in cellular defense against oxidative stress .
3. Autophagy-Mediated Cell Death
Recent research has demonstrated that this compound may trigger autophagic processes in GABAergic neurons, leading to autophagy-mediated apoptosis. This mechanism involves binding to retinoid X receptor alpha (RXRα) and promoting autophagy through Bcl-2 pathways . Electron microscopy studies revealed structural changes in mitochondria and increased autophagic activity following treatment with this compound.
1. Colorectal Polyp Regression
Clinical trials have established the efficacy of sulindac in reducing colorectal polyps, particularly in patients with familial adenomatous polyposis (FAP). In a randomized controlled trial, patients treated with sulindac at a dose of 300 mg/day showed a significant reduction in polyp number and size compared to placebo . Notably, when treatment was halted, polyps reappeared, underscoring the need for continuous therapy.
Study | Treatment | Duration | Results |
---|---|---|---|
Labayle et al., 1991 | Sulindac 300 mg/day | 8 months | Polyps regressed in 6 patients; significant difference from placebo (p < 0.01) |
Giardiello et al., 1993 | Sulindac 300 mg/day | 9 months | Mean number of polyps decreased by 44% (p = 0.014) |
Nugent et al., 1993 | Sulindac 400 mg/day | 6 months | Significant reduction in small duodenal polyps |
2. Combination Therapy
In combination therapy studies, sulindac has shown promising results when used with other agents like difluoromethylornithine. One study reported an 80% decrease in polyp recurrence and a 90% reduction in adenocarcinoma appearance compared to controls .
Safety Profile
While generally well-tolerated, sulindac can cause gastrointestinal side effects similar to other NSAIDs. Monitoring liver function is also advisable due to reports of hepatic injury associated with NSAID use .
Q & A
Basic Research Questions
Q. What are the primary molecular mechanisms underlying (R)-Sulindac’s anti-inflammatory and anticancer effects?
this compound, a nonsteroidal anti-inflammatory drug (NSAID), exerts its effects via cyclooxygenase (COX) inhibition and COX-independent pathways. Its sulfide metabolite inhibits COX-1/2, reducing prostaglandin synthesis . Beyond COX, this compound modulates β-catenin signaling, suppressing tumorigenesis in colorectal cancer models by promoting degradation of oncogenic β-catenin . In neuroprotection studies, it attenuates oxidative stress by reducing reactive oxygen species (ROS) and enhancing antioxidant enzyme activity (e.g., glutathione peroxidase) in cortical neurons .
Methodological Insight : To study mechanisms, use in vitro models (e.g., OVA-14 ovarian cancer cells treated with 50–200 µM this compound) combined with Western blotting for pathway analysis (e.g., β-catenin, vimentin) . For oxidative stress, measure ROS levels via fluorescence probes (e.g., DCFH-DA) and validate with cell viability assays (MTT) .
Q. What experimental models are optimal for evaluating this compound’s antitumor efficacy?
Preclinical studies prioritize genetically engineered mouse models (e.g., Apc<sup>Min/+</sup> mice for colorectal adenomas) and xenograft models (e.g., human colon cancer xenografts) . Primary cultured cortical neurons are used for neuroprotection studies, with valproic acid (VPA)-induced oxidative stress as a common toxicity model .
Design Considerations :
- Use laser capture microdissection (LCM) to isolate homogenous cell populations from tissues, improving transcriptomic analysis sensitivity .
- For behavioral studies (e.g., autism models), employ prenatal VPA exposure in rats and assess outcomes via open-field tests and stereotypic activity scoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across studies?
Discrepancies arise from metabolite variability (sulindac sulfide vs. sulfoxide) and model-specific responses. For example, 200 µM this compound synergizes with pyrrolidine dithiocarbamate (PDTC) in ovarian cancer cells (CI < 0.4), but higher doses may induce off-target effects .
Analytical Approach :
- Perform dose-response curves with rigorous controls (e.g., vehicle-treated cells) and normalize viability data to baseline absorbance .
- Use combinatorial indices (CI) to quantify synergism/antagonism in drug combination studies .
Study | Dose Range | Key Finding | Reference |
---|---|---|---|
Ovarian cancer (OVA-14) | 50–200 µM | Synergy with PDTC at 200 µM (CI < 0.4) | |
Colorectal cancer (mice) | 10–20 mg/kg | Tumor reduction via β-catenin inhibition |
Q. What methodologies improve reproducibility in this compound pharmacokinetic studies?
Standardize metabolite quantification (sulfide/sulfoxide) via HPLC-MS and account for species-specific metabolism. In murine models, oral bioavailability varies due to sulfoxide reductase activity .
Best Practices :
- Report absolute numerical data (e.g., cell counts) alongside derived metrics (e.g., percentages) to enable reanalysis .
- Use Apc<sup>Min/+</sup> mice with defined treatment windows (e.g., 7–14 days) to capture early genetic responses .
Q. How does this compound’s stereochemistry influence its pharmacological activity?
The (R)-enantiomer exhibits distinct COX inhibition and β-catenin modulation compared to (S)-Sulindac. In uterine serous carcinoma, this compound reduces cell adhesion and migration by downregulating vimentin, an effect not observed with the (S)-form .
Experimental Validation :
- Enantiomer-specific activity can be tested using chiral separation techniques (e.g., chiral HPLC) and enantiopure compounds in in vitro assays .
Q. What strategies mitigate oxidative stress artifacts in this compound neuroprotection studies?
Artifacts arise from prolonged in vitro exposure or high-dose ROS scavenging. Use primary neurons with ≤24-hour treatment windows and validate findings with in vivo models (e.g., prenatal VPA-exposed rats) .
Data Interpretation :
- Pair ROS assays with apoptosis markers (e.g., caspase-3 activation) to distinguish protective vs. cytotoxic effects .
Q. Contradictory Findings & Solutions
Q. Why do some studies report this compound’s pro-apoptotic effects while others emphasize cytostasis?
Context-dependent effects are linked to cell type and microenvironment. In colon cancer, this compound induces apoptosis via p21 upregulation, whereas in premalignant adenomas, it primarily arrests cell cycle progression .
Resolution :
- Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify pathway-specific responses .
Q. How can researchers optimize this compound combination therapies for enhanced efficacy?
Synergistic partners include PDTC (ovarian cancer) and eflornithine (colorectal cancer). In a Phase III trial, sulindac + eflornithine delayed surgical intervention in familial adenomatous polyposis (FAP) patients (HR = 0.23) .
Recommendations :
- Use factorial experimental designs to test multiple drug ratios and sequence dependencies .
Q. Data Presentation Guidelines
Propiedades
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(R)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-LQVWSKNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@](=O)C)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190967-68-1 | |
Record name | Sulindac, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190967681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SULINDAC, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LZ36959EV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.